molecular formula C14H14BrNO2 B1464568 3-Bromo-4-(4-methoxybenzyloxy)-phenylamine CAS No. 1290716-13-0

3-Bromo-4-(4-methoxybenzyloxy)-phenylamine

Cat. No.: B1464568
CAS No.: 1290716-13-0
M. Wt: 308.17 g/mol
InChI Key: RYMBLYOBOUCBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(4-methoxybenzyloxy)-phenylamine is an organic compound with a complex structure, characterized by the presence of a bromine atom, a methoxybenzyloxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-methoxybenzyloxy)-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(4-methoxybenzyloxy)-phenylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methoxybenzyloxy)-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(4-methoxybenzyloxy)-phenylamine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the corresponding amine without the bromine atom.

Scientific Research Applications

3-Bromo-4-(4-methoxybenzyloxy)-phenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methoxybenzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxybenzyloxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzyloxy)-3-bromobenzaldehyde
  • 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile

Uniqueness

Compared to similar compounds, 3-Bromo-4-(4-methoxybenzyloxy)-phenylamine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-[(4-methoxyphenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMBLYOBOUCBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(4-methoxybenzyloxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(4-methoxybenzyloxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(4-methoxybenzyloxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(4-methoxybenzyloxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(4-methoxybenzyloxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(4-methoxybenzyloxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.